molecular formula C14H25N3O3 B2780459 Tert-butyl 4-(3-amino-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate CAS No. 2361636-33-9

Tert-butyl 4-(3-amino-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate

Cat. No. B2780459
CAS RN: 2361636-33-9
M. Wt: 283.372
InChI Key: NAWXBABBZJLABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C14H25N3O3/c1-14(2,3)20-13(19)16-7-4-10(5-8-16)17-9-6-11(15)12(17)18/h10-11H,4-9,15H2,1-3H3 . This indicates that the compound has a complex structure involving multiple functional groups.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.37 . It is stored at room temperature and is in the form of an oil .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Enantiopure Derivatives : This compound is used in synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a 4,6-dioxopiperidinecarboxylate precursor (Marin et al., 2004).
  • Intermediate for Anticancer Drugs : It serves as an important intermediate in the synthesis of small molecule anticancer drugs, as demonstrated in the synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate (Zhang et al., 2018).
  • Molecular Structure Studies : The molecular structure of similar tert-butyl compounds has been determined via X-ray diffraction, contributing to the understanding of their chemical properties (Moriguchi et al., 2014).

Applications in Biological Synthesis

  • Synthesis of Biologically Active Compounds : The compound is used in the synthesis of biologically active compounds, such as crizotinib, an anticancer drug (Kong et al., 2016).
  • Synthesis of Piperidine Derivatives : It has been utilized in the stereoselective synthesis of piperidine derivatives, which are important in medicinal chemistry (Moskalenko & Boev, 2014).

Miscellaneous Uses

  • Key Intermediate in Drug Development : The compound is a key intermediate in the synthesis of various drugs, like Vandetanib (Wang et al., 2015).
  • Use in Peptide Synthesis : It has been employed in the Fmoc deprotection in peptide synthesis, showcasing its versatility in synthetic organic chemistry (Flegel et al., 2011).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it can cause severe skin burns and eye damage . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

tert-butyl 4-(3-amino-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)16-7-4-10(5-8-16)17-9-6-11(15)12(17)18/h10-11H,4-9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWXBABBZJLABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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